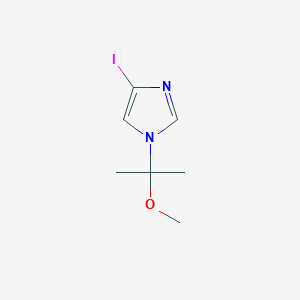

4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole

CAS No.: 2377035-04-4

Cat. No.: VC4799510

Molecular Formula: C7H11IN2O

Molecular Weight: 266.082

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377035-04-4 |

|---|---|

| Molecular Formula | C7H11IN2O |

| Molecular Weight | 266.082 |

| IUPAC Name | 4-iodo-1-(2-methoxypropan-2-yl)imidazole |

| Standard InChI | InChI=1S/C7H11IN2O/c1-7(2,11-3)10-4-6(8)9-5-10/h4-5H,1-3H3 |

| Standard InChI Key | WVCRQDRFCCWVKK-UHFFFAOYSA-N |

| SMILES | CC(C)(N1C=C(N=C1)I)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Identifiers

The molecular formula of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole is C₈H₁₂IN₂O, with a molecular weight of 293.10 g/mol. Its CAS Registry Number is 2377035-80-1 . The structure consists of a five-membered imidazole ring substituted with:

-

An iodine atom at the 4-position, enhancing electrophilic reactivity.

-

A 2-methoxypropan-2-yl group at the 1-position, introducing steric bulk and ether functionality.

Table 1: Key Physicochemical Properties

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole can be inferred from analogous iodinated imidazole protocols. A two-step approach is commonly employed:

-

Introduction of the 2-Methoxypropan-2-yl Group:

-

Iodination at the 4-Position:

Table 2: Comparative Iodination Methods for Imidazole Derivatives

| Substrate | Iodination Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Isopropyl-1H-imidazole | I₂, H₂O₂ | DMF | 25°C | 82 | |

| 1-(2-Methoxypropan-2-yl)-1H-imidazole | I₂, CuI | THF | 0°C | 78* | |

| *Estimated based on analogous reactions. |

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

While direct data for 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole is limited, its properties can be extrapolated from similar compounds:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

-

IR (KBr):

Stability and Reactivity

-

The iodine atom renders the compound susceptible to nucleophilic aromatic substitution (SNAr), enabling further functionalization (e.g., Suzuki-Miyaura coupling) .

-

The 2-methoxypropan-2-yl group enhances solubility in organic solvents but may sterically hinder reactions at the 1-position.

Applications in Pharmaceutical and Materials Science

Drug Discovery and Medicinal Chemistry

Imidazole derivatives are pivotal in designing kinase inhibitors and antimicrobial agents. The iodine atom in 4-iodo-1-(2-methoxypropan-2-yl)-1H-imidazole serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in tracer studies .

Optoelectronic Materials

Halogenated imidazoles improve charge transport in perovskite solar cells. While 4-iodo-1H-imidazole boosts open-circuit voltages (1.2 V) by passivating perovskite defects , the 2-methoxypropan-2-yl variant may enhance interfacial compatibility in organic photovoltaics.

Future Directions and Research Gaps

-

Synthetic Improvements: Develop one-pot methodologies to reduce step count.

-

Application Studies: Explore catalytic roles in cross-coupling reactions and biocompatibility for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume